3-hydroxy-2-phenylchroman-4-one
CAS No.: 1621-55-2
VCID: VC21334344
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Hydroxy-2-phenylchroman-4-one is a compound belonging to the flavonoid family, specifically classified as a dihydroflavonol. It is characterized by a chroman ring structure with hydroxyl and phenyl substituents. The compound's molecular formula is C15H12O3, and its molecular weight is approximately 240.25 g/mol . This compound is of interest in medicinal chemistry due to its diverse biological activities. Synthesis MethodsThe synthesis of 3-hydroxy-2-phenylchroman-4-one typically involves the reduction of flavonols. A common method uses a palladium-carbon catalyst under hydrogen pressure to convert flavonols into dihydroflavonols. Industrial production often optimizes these reduction processes for higher yield and cost-effectiveness. Anticancer ActivityResearch has highlighted the anticancer potential of this compound. It can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways leading to cell death. Anti-inflammatory EffectsDihydroflavonols, the class to which this compound belongs, have shown anti-inflammatory activity in laboratory settings. They interact with various enzymes and biomolecules, suggesting positive effects on cellular processes. Therapeutic PotentialThe compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with cellular pathways, such as the MEK/ERK signaling pathway, suggests potential applications in drug development. Biochemical Pathways3-Hydroxy-2-phenylchroman-4-one affects the MEK/ERK signaling pathway, which is crucial in cell proliferation and differentiation processes. This interaction can lead to significant biological effects, including enhanced production of extracellular vesicles by mesenchymal stem cells (MSCs). Biological Activity Comparison
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1621-55-2 | ||||||||||||
Product Name | 3-hydroxy-2-phenylchroman-4-one | ||||||||||||
Molecular Formula | C15H12O3 | ||||||||||||
Molecular Weight | 240.25 g/mol | ||||||||||||
IUPAC Name | 3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | ||||||||||||
Standard InChI | InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H | ||||||||||||
Standard InChIKey | YEDFEBOUHSBQBT-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | ||||||||||||
PubChem Compound | 147806 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume